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molecular formula C12H10OS B8420219 2-Methyl-5-phenylthiophene-3-carbaldehyde

2-Methyl-5-phenylthiophene-3-carbaldehyde

Cat. No. B8420219
M. Wt: 202.27 g/mol
InChI Key: VAYIKGNORTWPLG-UHFFFAOYSA-N
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Patent
US08309580B2

Procedure details

To a mixture of 2-(5-bromo-2-methylthiophen-3-yl)-1,3-dioxolane (3.50 g) synthesized above, phenylboronic acid (2.56 g), sodium carbonate (2.96 g), water (10 mL) and N,N-dimethylformamide (50 mL) was added [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II).dichloromethane adduct (1.14 g). The reaction mixture was deaerated, and the mixture was stirred at 80° C. for 3 hr under an argon atmosphere. Saturated aqueous ammonium chloride solution was added to quench the reaction, and the mixture was extracted with ethyl acetate. The extract was washed with saturated sodium hydrogen carbonate and saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane) to give a yellow oil. To a solution of the obtained oil in tetrahydrofuran (20 mL) was added 1N hydrochloric acid (10 mL), and the mixture was stirred at room temperature for 1 hr. Tetrahydrofuran was evaporated using evaporator, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate and concentrated under reduced pressure to give the title compound (1.72 g, 61%) as a pale-yellow solid.
Name
2-(5-bromo-2-methylthiophen-3-yl)-1,3-dioxolane
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
1.14 g
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:6][C:5]([CH3:7])=[C:4]([CH:8]2[O:12]CCO2)[CH:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].[Cl-].[NH4+].Cl>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].ClCCl.CN(C)C=O.O>[CH3:7][C:5]1[S:6][C:2]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:3][C:4]=1[CH:8]=[O:12] |f:2.3.4,5.6,9.10.11.12|

Inputs

Step One
Name
2-(5-bromo-2-methylthiophen-3-yl)-1,3-dioxolane
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C)C1OCCO1
Step Two
Name
Quantity
2.56 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
2.96 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Six
Name
Quantity
1.14 g
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hr under an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated sodium hydrogen carbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (20% ethyl acetate/hexane)
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was evaporated
CUSTOM
Type
CUSTOM
Details
evaporator
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1SC(=CC1C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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